Cas no 2229366-21-4 (5-(5-amino-1,2-oxazol-3-yl)-N,N-dimethylpyridin-2-amine)

5-(5-Amino-1,2-oxazol-3-yl)-N,N-dimethylpyridin-2-amine is a heterocyclic compound featuring both an aminopyridine and an aminoisoxazole moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The compound's dual functional groups enhance its reactivity, enabling selective modifications for targeted applications. Its stability under standard conditions and solubility in common organic solvents facilitate handling in synthetic workflows. Potential uses include the development of kinase inhibitors or antimicrobial agents due to its ability to interact with biological targets. The presence of dimethylamino and amino groups offers versatility for further derivatization, supporting its utility in medicinal chemistry and material science.
5-(5-amino-1,2-oxazol-3-yl)-N,N-dimethylpyridin-2-amine structure
2229366-21-4 structure
商品名:5-(5-amino-1,2-oxazol-3-yl)-N,N-dimethylpyridin-2-amine
CAS番号:2229366-21-4
MF:C10H12N4O
メガワット:204.228481292725
CID:6399565
PubChem ID:165646231

5-(5-amino-1,2-oxazol-3-yl)-N,N-dimethylpyridin-2-amine 化学的及び物理的性質

名前と識別子

    • 5-(5-amino-1,2-oxazol-3-yl)-N,N-dimethylpyridin-2-amine
    • 2229366-21-4
    • EN300-1761476
    • インチ: 1S/C10H12N4O/c1-14(2)10-4-3-7(6-12-10)8-5-9(11)15-13-8/h3-6H,11H2,1-2H3
    • InChIKey: YXXJOPXWKRTTHD-UHFFFAOYSA-N
    • ほほえんだ: O1C(=CC(C2=CN=C(C=C2)N(C)C)=N1)N

計算された属性

  • せいみつぶんしりょう: 204.10111102g/mol
  • どういたいしつりょう: 204.10111102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 212
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

5-(5-amino-1,2-oxazol-3-yl)-N,N-dimethylpyridin-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1761476-0.25g
5-(5-amino-1,2-oxazol-3-yl)-N,N-dimethylpyridin-2-amine
2229366-21-4
0.25g
$1196.0 2023-09-20
Enamine
EN300-1761476-0.05g
5-(5-amino-1,2-oxazol-3-yl)-N,N-dimethylpyridin-2-amine
2229366-21-4
0.05g
$1091.0 2023-09-20
Enamine
EN300-1761476-1g
5-(5-amino-1,2-oxazol-3-yl)-N,N-dimethylpyridin-2-amine
2229366-21-4
1g
$1299.0 2023-09-20
Enamine
EN300-1761476-1.0g
5-(5-amino-1,2-oxazol-3-yl)-N,N-dimethylpyridin-2-amine
2229366-21-4
1g
$1299.0 2023-06-03
Enamine
EN300-1761476-5.0g
5-(5-amino-1,2-oxazol-3-yl)-N,N-dimethylpyridin-2-amine
2229366-21-4
5g
$3770.0 2023-06-03
Enamine
EN300-1761476-0.5g
5-(5-amino-1,2-oxazol-3-yl)-N,N-dimethylpyridin-2-amine
2229366-21-4
0.5g
$1247.0 2023-09-20
Enamine
EN300-1761476-5g
5-(5-amino-1,2-oxazol-3-yl)-N,N-dimethylpyridin-2-amine
2229366-21-4
5g
$3770.0 2023-09-20
Enamine
EN300-1761476-2.5g
5-(5-amino-1,2-oxazol-3-yl)-N,N-dimethylpyridin-2-amine
2229366-21-4
2.5g
$2548.0 2023-09-20
Enamine
EN300-1761476-0.1g
5-(5-amino-1,2-oxazol-3-yl)-N,N-dimethylpyridin-2-amine
2229366-21-4
0.1g
$1144.0 2023-09-20
Enamine
EN300-1761476-10.0g
5-(5-amino-1,2-oxazol-3-yl)-N,N-dimethylpyridin-2-amine
2229366-21-4
10g
$5590.0 2023-06-03

5-(5-amino-1,2-oxazol-3-yl)-N,N-dimethylpyridin-2-amine 関連文献

5-(5-amino-1,2-oxazol-3-yl)-N,N-dimethylpyridin-2-amineに関する追加情報

5-(5-amino-1,2-oxazol-3-yl)-N,N-dimethylpyridin-2-amine: A Comprehensive Overview

5-(5-amino-1,2-oxazol-3-yl)-N,N-dimethylpyridin-2-amine, identified by the CAS registry number 2229366-21-4, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is notable for its unique structural features and potential applications in drug development. The molecule consists of a pyridine ring substituted with an N,N-dimethylamino group at position 2 and a 5-amino-substituted oxazole moiety at position 5. This combination of functional groups imparts distinctive chemical and biological properties to the compound.

The synthesis of 5-(5-amino-1,2-oxazol-3-yl)-N,N-dimethylpyridin-2-amine involves a multi-step process that typically begins with the preparation of the oxazole ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact. Researchers have also explored various substitution patterns on the oxazole ring to study their effects on the compound's stability and reactivity. These studies have provided valuable insights into the design of novel analogs with enhanced pharmacological properties.

In terms of applications, this compound has shown promise as an intermediate in the synthesis of bioactive molecules. Its ability to undergo various types of chemical transformations, such as nucleophilic aromatic substitution and cross-coupling reactions, makes it a versatile building block in medicinal chemistry. Recent studies have highlighted its potential as a precursor for anti-inflammatory agents and antiviral drugs. For instance, derivatives of this compound have demonstrated potent inhibitory activity against key enzymes involved in inflammatory pathways.

The biological activity of 5-(5-amino-1,2-oxazol-3-yl)-N,N-dimethylpyridin-2-amine has been extensively investigated in vitro and in vivo models. Preclinical studies have revealed that the compound exhibits selective binding to certain receptors, suggesting its potential as a therapeutic agent for conditions such as neurodegenerative diseases and cancer. Additionally, its ability to modulate cellular signaling pathways has been explored in recent research, further underscoring its therapeutic potential.

From an environmental perspective, the degradation pathways of this compound have been studied to assess its ecological impact. Research indicates that under aerobic conditions, the compound undergoes rapid biodegradation, minimizing its persistence in natural ecosystems. However, further studies are required to fully understand its behavior under various environmental conditions.

In conclusion, 5-(5-amino-1,2-oxazol-3

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